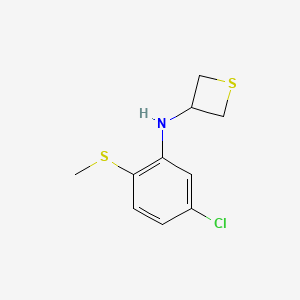
N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring attached to a phenyl group substituted with a chlorine atom and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine typically involves the nucleophilic substitution reaction of a suitable thietan precursor with 5-chloro-2-(methylthio)aniline. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific application being investigated. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Chloro-2-(methylthio)phenyl)acetamide
- N-(5-Chloro-2-(methylthio)phenyl)thiourea
- N-(5-Chloro-2-(methylthio)phenyl)benzamide
Uniqueness
N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H12ClNS2 |
|---|---|
Molekulargewicht |
245.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylsulfanylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12ClNS2/c1-13-10-3-2-7(11)4-9(10)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI-Schlüssel |
VZMHVSMWQVOIPH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)Cl)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


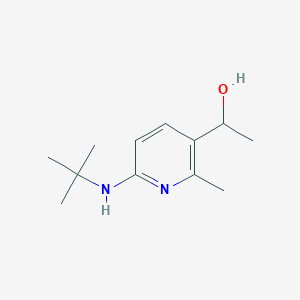
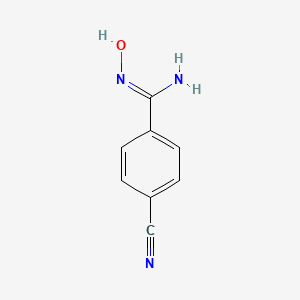
![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)
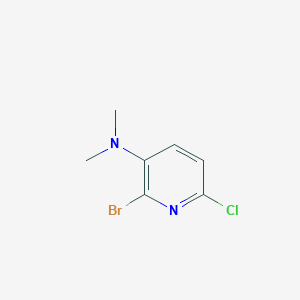
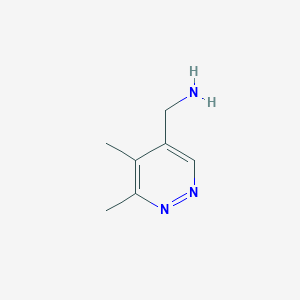
![Ethyl 2-(ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15229085.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile](/img/structure/B15229088.png)

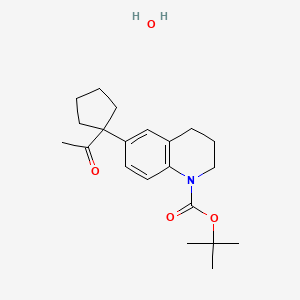
![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)
![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)



